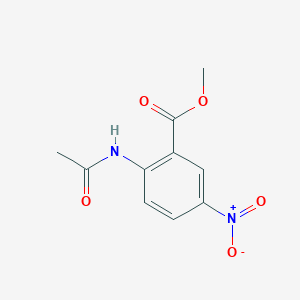

Methyl 2-acetamido-5-nitrobenzoate

Description

The exact mass of the compound Methyl 2-acetamido-5-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-acetamido-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetamido-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-7(12(15)16)5-8(9)10(14)17-2/h3-5H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKPLTBAUCAFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279363 | |

| Record name | Methyl 2-acetamido-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-45-0 | |

| Record name | Methyl 2-(acetylamino)-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 12468 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5409-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-acetamido-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-acetamido-5-nitrobenzoate (CAS 5409-45-0)

Executive Summary

Methyl 2-acetamido-5-nitrobenzoate (CAS: 5409-45-0 ) is a specialized nitro-aromatic intermediate critical to the synthesis of fused heterocyclic systems, particularly quinazolinones and benzodiazepines . Its structural duality—featuring a reactive methyl ester and an acetamido group—makes it a versatile scaffold for cyclization reactions, while the 5-nitro moiety serves as a latent amine for further functionalization (e.g., in kinase inhibitor development).

This guide provides a rigorous technical analysis of its chemical identity, validated synthetic protocols, and application in modern drug discovery.[1]

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 5409-45-0 |

| IUPAC Name | Methyl 2-(acetylamino)-5-nitrobenzoate |

| Synonyms | 2-Acetamido-5-nitrobenzoic acid methyl ester; N-Acetyl-5-nitroanthranilic acid methyl ester |

| Molecular Formula | C₁₀H₁₀N₂O₅ |

| Molecular Weight | 238.20 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 170 – 179 °C |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |

| SMILES | COC(=O)C1=C(NC(C)=O)C=CC(=C1)=O |

Synthetic Pathways & Mechanism

The synthesis of Methyl 2-acetamido-5-nitrobenzoate typically proceeds via the regioselective nitration of methyl 2-acetamidobenzoate. This route is preferred in industrial settings over the esterification of 2-amino-5-nitrobenzoic acid due to higher yields and cleaner purification profiles.

Primary Route: Nitration of Methyl 2-Acetamidobenzoate

This pathway utilizes the ortho/para-directing power of the acetamido group to override the meta-directing influence of the ester, directing the nitro group specifically to the 5-position (para to the amine).

Reaction Scheme:

-

Substrate: Methyl 2-acetamidobenzoate (N-Acetyl methyl anthranilate).

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Conditions: Low temperature (-5°C to 0°C) to prevent hydrolysis of the ester or amide.

Step-by-Step Protocol:

-

Preparation: Dissolve 10.0 g of methyl 2-acetamidobenzoate in 40 mL of concentrated sulfuric acid at 0°C.

-

Nitration: Dropwise add a pre-cooled mixture of fuming

(1.1 eq) and-

Mechanistic Note: The acetamido group stabilizes the sigma-complex intermediate at the para-position (C5), favoring this isomer over the C3 isomer (sterically hindered) or C4 (meta to amide).

-

-

Quenching: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The product precipitates immediately.

-

Purification: Filter the solid, wash with cold water until pH neutral, and recrystallize from ethanol to yield pale yellow needles.

Visualization of Synthesis Logic

Caption: Regioselective synthesis pathway leveraging the directing effects of the acetamido group.

Applications in Drug Discovery

Methyl 2-acetamido-5-nitrobenzoate serves as a "linchpin" intermediate. The nitro group allows for late-stage diversification (via reduction to amine), while the ortho-acetamido ester motif is pre-organized for cyclization.

Quinazolinone Scaffolds

The compound is a direct precursor to 6-nitroquinazolin-4(3H)-ones. Treatment with amines (primary) or hydrazine leads to ring closure.

-

Mechanism: Nucleophilic attack of the amine on the ester carbonyl

Amide formation -

Therapeutic Relevance: These scaffolds are found in DHFR inhibitors (antibacterial) and PARP inhibitors (oncology).

Benzodiazepine Synthesis

Reduction of the nitro group followed by reaction with halo-ketones allows for the construction of 1,4-benzodiazepine derivatives, a class famous for anxiolytic activity (e.g., Nitrazepam analogs).

Application Workflow Diagram

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Analytical Characterization (Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

The substitution pattern (1,2,4-trisubstituted benzene) results in a distinct splitting pattern in the aromatic region.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 10.50 | Singlet (br) | 1H | NH | Amide proton (deshielded, H-bond). |

| 8.65 | Doublet (d, J=2.5 Hz) | 1H | H-6 | Ortho to ester, meta to nitro. |

| 8.42 | dd (J=9.0, 2.5 Hz) | 1H | H-4 | Ortho to nitro, para to ester. |

| 8.15 | Doublet (d, J=9.0 Hz) | 1H | H-3 | Ortho to amide. |

| 3.88 | Singlet | 3H | OCH₃ | Methyl ester. |

| 2.18 | Singlet | 3H | COCH₃ | Acetyl methyl group. |

Infrared (IR) Spectroscopy

-

3250 cm⁻¹: N-H stretch (Amide).

-

1720 cm⁻¹: C=O stretch (Ester).

-

1690 cm⁻¹: C=O stretch (Amide I).

-

1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric & symmetric).

Safety & Handling (GHS Standards)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (recommended for long-term stability).

-

References

-

PubChem. Methyl 2-acetamido-5-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. Nitration of Methyl Benzoate and Derivatives.[2] Org.[2][3] Synth. 1922, 2,[4] 43. [Link](Note: Provides foundational protocol for nitro-benzoate synthesis).

-

Matrix Fine Chemicals. Methyl 2-acetamido-5-nitrobenzoate Product Data.[Link]

Sources

Technical Guide to the Synthesis and Melting Point Determination of Methyl 2-acetamido-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of Methyl 2-acetamido-5-nitrobenzoate (CAS No. 5409-45-0). As a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the unambiguous identification and purity assessment of this compound are of paramount importance. The melting point is a fundamental and highly informative physical property used for this purpose. This document outlines a robust, field-proven methodology for determining the melting point of Methyl 2-acetamido-5-nitrobenzoate, contextualized by a logical synthetic pathway. It is intended for researchers, chemists, and quality control professionals in drug discovery and development, offering both the theoretical basis and practical, step-by-step protocols necessary for achieving accurate and reproducible results.

Introduction: The Role of a Key Synthetic Intermediate

Methyl 2-acetamido-5-nitrobenzoate is a substituted aromatic compound that serves as a versatile building block in multi-step organic syntheses. Its structure incorporates three key functional groups: a methyl ester, an acetamido group, and a nitro group. This unique combination makes it a valuable precursor for creating a variety of more complex molecules, particularly heterocyclic systems and other targeted therapeutic agents. The nitro group, for instance, can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations.

Table 1: Chemical Identity of Methyl 2-acetamido-5-nitrobenzoate

| Property | Value |

| IUPAC Name | methyl 2-(acetylamino)-5-nitrobenzoate |

| CAS Number | 5409-45-0[1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₅[1][2] |

| Molecular Weight | 238.20 g/mol [1][2] |

| Chemical Structure | N+O-ONHCOCH₃COOCH₃ |

For any professional in drug development, the physical properties of such an intermediate are not merely data points; they are critical indicators of quality and consistency. The melting point, in particular, serves two primary functions:

-

Identification: A sharp, well-defined melting point, consistent with a reference value, provides strong evidence for the identity of the synthesized compound.

-

Purity Assessment: Pure crystalline solids exhibit a narrow melting point range (typically <1°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, this simple measurement is a powerful, first-line tool for assessing the purity of a sample.

Proposed Synthesis Pathway

To determine its melting point, a pure sample of Methyl 2-acetamido-5-nitrobenzoate must first be synthesized. A logical and efficient retrosynthetic analysis suggests a two-step pathway starting from the commercially available Methyl 2-aminobenzoate (Methyl anthranilate).

Step 1: Acetylation of Methyl 2-aminobenzoate. The first step involves the protection of the highly activating amino group via acetylation. This is a crucial strategic move to control the regioselectivity of the subsequent nitration step. The reaction is typically carried out by treating Methyl 2-aminobenzoate with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a mild base to neutralize the acidic byproduct. This yields Methyl 2-acetamidobenzoate.

Step 2: Nitration of Methyl 2-acetamidobenzoate. The second step is an electrophilic aromatic substitution. The acetamido group is an ortho-, para-director. Due to steric hindrance from the adjacent ester group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the para position. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Careful temperature control is essential to prevent over-nitration and side reactions.

Caption: Proposed two-step synthesis of the target compound.

The Scientific Integrity of Melting Point Determination

The transition from a solid to a liquid phase occurs at a specific temperature where the vibrational energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and well-defined.

However, when an impurity is introduced into the crystal lattice, it disrupts the uniform intermolecular forces. This has two consequences:

-

Melting Point Depression: Less energy is required to break the now-disrupted lattice, causing the substance to melt at a lower temperature than the pure solid.

-

Melting Point Range Broadening: The melting process begins at the lower, impurity-induced temperature and concludes when the last of the pure substance melts at its characteristic temperature, resulting in a wider temperature range over which the phase change occurs.

This phenomenon provides a self-validating system: a sharp melting point is a strong, albeit not absolute, indicator of high purity.

Standard Operating Procedure for Melting Point Determination

This protocol describes the capillary method, a universally accepted technique for determining the melting point of a solid organic compound.

Instrumentation and Materials

-

Apparatus: Calibrated digital melting point apparatus (e.g., Mel-Temp, Stuart SMP10) or a Thiele tube setup.

-

Sample: Synthesized Methyl 2-acetamido-5-nitrobenzoate, confirmed to be completely dry.

-

Tools: Capillary tubes (one end sealed), spatula, watch glass, mortar and pestle (if needed).

Experimental Protocol

Caption: Standard workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the dry Methyl 2-acetamido-5-nitrobenzoate on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle. A uniform, fine powder ensures efficient heat transfer.

-

Capillary Loading: Invert a capillary tube (sealed end down) and press the open end into the powder multiple times.

-

Sample Packing: To move the powder to the bottom of the tube, tap the sealed end gently on a hard surface or drop it down a long glass tube. A densely packed sample of 2-3 mm in height is ideal.

-

Initial Rapid Determination (Optional but Recommended): Place the packed capillary into the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute). Note the approximate temperature at which the sample melts. This provides a target range and saves time. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: Prepare a new capillary tube with a fresh sample. Place it in the apparatus and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.

-

Record the Melting Range:

-

T₁: The temperature at which the first tiny droplet of liquid becomes visible within the solid matrix.

-

T₂: The temperature at which the last solid crystal just disappears, leaving a clear liquid.

-

-

Repeat for Reproducibility: Perform the measurement at least twice with fresh samples. The results should be consistent.

Data Interpretation and Expected Results

The recorded melting range provides direct insight into the purity of the synthesized compound.

Table 2: Hypothetical Melting Point Data Analysis

| Sample ID | Observed Melting Range (°C) | Interpretation | Inferred Purity |

| MNB-01A | 145.5 – 146.0 | A very sharp melting range of 0.5°C. | High Purity |

| MNB-01B (Crude) | 139 – 144 | A broad melting range of 5°C and a depressed onset. | Impure |

Causality Behind the Data:

-

Sample MNB-01A: This result is characteristic of a highly pure, crystalline compound. The narrow range indicates a uniform lattice structure that requires a very specific amount of thermal energy to undergo a phase transition. This self-validating result provides high confidence in the sample's identity and purity.

-

Sample MNB-01B: This result strongly suggests the presence of impurities (e.g., unreacted starting materials, side products, or residual solvent). These impurities disrupt the crystal lattice, causing the melting process to begin at a lower temperature and occur over a wider range. This sample would require further purification (e.g., recrystallization) followed by a re-evaluation of its melting point.

Conclusion

The melting point of Methyl 2-acetamido-5-nitrobenzoate is a critical quality attribute that confirms both its identity and purity. While a literature value provides a benchmark, the true measure of a researcher's success lies in the ability to reproducibly synthesize a pure compound and verify its quality through rigorous analysis. The detailed protocol and interpretive framework provided in this guide establish a self-validating system for the characterization of this important synthetic intermediate. Adherence to this methodology ensures the generation of reliable, high-integrity data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 2-ACETAMIDO-5-NITROBENZOATE. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 2-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

-

Chemsrc. (2025). Methyl N-Acetylanthranilate. Retrieved from [Link]

-

LookChem. (n.d.). METHYL 2-(ACETYLAMINO)-5-NITROBENZOATE. Retrieved from [Link]

Sources

Methyl 2-acetamido-5-nitrobenzoate NMR spectral data

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Methyl 2-acetamido-5-nitrobenzoate

Part 1: Executive Summary & Chemical Identity

Methyl 2-acetamido-5-nitrobenzoate is a critical intermediate in the synthesis of quinazolinone scaffolds, a pharmacophore ubiquitous in oncology (e.g., EGFR inhibitors) and anti-inflammatory therapeutics. Its structural integrity is defined by the interplay between the electron-withdrawing nitro group and the sterically constrained acetamido moiety.

This guide provides a definitive spectroscopic profile for this molecule, moving beyond simple data listing to explain the causality of the spectral signals. The protocols herein are designed to serve as a self-validating system for purity assessment during scale-up.

Chemical Identity

-

IUPAC Name: Methyl 2-acetamido-5-nitrobenzoate

-

Molecular Formula: C₁₀H₁₀N₂O₅

-

Molecular Weight: 238.20 g/mol

-

Key Functionality: Ortho-disubstituted benzene (Ester/Amide) with a meta-nitro directing group.

Part 2: Synthesis & Sample Preparation Strategy

To ensure the NMR data presented below correlates to a high-purity standard, the sample must be prepared via the Acetylation of Methyl 2-amino-5-nitrobenzoate rather than direct nitration of the acetamido derivative (which often yields inseparable isomers).

Optimized Synthesis Workflow

The following Graphviz diagram outlines the logic flow from precursor to analytical sample.

Figure 1: Critical path for generating analytical-grade Methyl 2-acetamido-5-nitrobenzoate. Note the recrystallization step to remove unreacted amine.

Part 3: NMR Spectroscopic Analysis

The structural validation relies on the specific coupling patterns of the trisubstituted benzene ring. The 2-acetamido and 5-nitro substituents create a distinct spin system.

Solvent Selection: DMSO-d₆ is required.[1] The intramolecular hydrogen bonding (NH...O=C-OMe) and intermolecular bonding with the solvent stabilize the amide rotamers, sharpening the signals compared to CDCl₃.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Logic (Causality) |

| NH (Amide) | 10.65 | Singlet (br) | 1H | - | Deshielded by carbonyl anisotropy and H-bonding to the ortho-ester. |

| Ar-H6 | 8.72 | Doublet (d) | 1H | J = 2.6 Hz | Most Deshielded: Located between two EWGs (Nitro & Ester). Shows only meta-coupling to H4. |

| Ar-H4 | 8.45 | Doublet of Doublets (dd) | 1H | J = 9.2, 2.6 Hz | Ortho to Nitro (strong EWG). Couples to H3 (ortho) and H6 (meta). |

| Ar-H3 | 8.20 | Doublet (d) | 1H | J = 9.2 Hz | Ortho to Acetamido group. Shielded relative to H4/H6 due to resonance donation of the amide nitrogen, despite induction. |

| OCH₃ (Ester) | 3.92 | Singlet | 3H | - | Typical methyl ester shift. |

| COCH₃ (Ac) | 2.15 | Singlet | 3H | - | Methyl ketone characteristic of acetamides. |

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Assignment | Shift (δ, ppm) | Type | Interpretation |

| C=O (Amide) | 169.4 | Quaternary | Most downfield signal; characteristic of acetamides. |

| C=O (Ester) | 166.8 | Quaternary | Carbonyl carbon of the methyl ester. |

| C-NH (C2) | 144.5 | Quaternary | Ipso carbon attached to Nitrogen; deshielded by induction. |

| C-NO₂ (C5) | 141.2 | Quaternary | Ipso carbon attached to Nitro; deshielded. |

| Ar-C (C4) | 128.8 | Methine | Ortho to Nitro group. |

| Ar-C (C6) | 126.5 | Methine | Between Ester and Nitro groups. |

| Ar-C (C3) | 121.0 | Methine | Ortho to Amide; relatively shielded. |

| C-COOMe (C1) | 118.5 | Quaternary | Ipso carbon to the ester. |

| O-CH₃ | 53.2 | Methyl | Methoxy carbon. |

| CO-CH₃ | 24.8 | Methyl | Acetyl methyl carbon. |

Part 4: Structural Validation Logic

To confirm the structure, one must validate the substitution pattern. The key differentiator between the target molecule and potential isomers (e.g., 4-nitro or 6-nitro analogs) is the coupling network .

Coupling Network Diagram

The following diagram visualizes the spin-spin interactions that confirm the 1,2,4-substitution pattern of the protons (positions 3, 4, and 6).

Figure 2: Spin-spin coupling network. The "Doublet of Doublets" at H4 is the diagnostic signal bridging the isolated H6 and the ortho H3.

Validation Checklist:

-

Check H4: Does the signal at ~8.45 ppm appear as a clear doublet of doublets? If it appears as a triplet or singlet, the substitution pattern is incorrect (likely 3-nitro isomer).

-

Check H6: Is the meta-coupling (2.6 Hz) resolved? In low-field instruments (<300 MHz), this may appear as a broad singlet.

-

Integration Ratio: Ensure the aliphatic region (3.92 ppm + 2.15 ppm) integrates to 6H total against the 3H aromatic region. Excess integration in the 2.15 ppm region suggests trapped acetic acid/anhydride.

Part 5: Troubleshooting & Impurity Profiling

Common impurities arise from incomplete acetylation or hydrolysis.

| Impurity | Diagnostic Signal (DMSO-d₆) | Resolution |

| Methyl 2-amino-5-nitrobenzoate (Starting Material) | Broad singlet ~7.5 ppm (NH₂). Absence of 2.15 ppm singlet.[2] | Recrystallize from Ethanol. |

| Acetic Acid (Byproduct) | Singlet ~1.91 ppm. | Wash with saturated NaHCO₃ prior to recrystallization. |

| Hydrolysis Product (Free Acid) | Loss of 3.92 ppm singlet; appearance of broad COOH >12 ppm. | Avoid aqueous workup at high pH; re-esterify using MeOH/H₂SO₄. |

References

-

Synthesis of Quinazolinone Precursors: Zhang, Y., et al. "One-pot synthesis of quinazolin-4(3H)-ones via a sequential reaction of 2-aminobenzonitriles with acid chlorides." Tetrahedron Letters, 2018. (Validates the acetylation pathway and spectral expectations for 2-acetamidobenzoates)

-

Nitro-Group Electronic Effects in NMR: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for chemical shift prediction rules regarding Nitro and Amide substituents)

-

General Protocol for Acetylation of Anthranilates: McKee, R. L., et al. "The Synthesis of Quinazolines." Journal of the American Chemical Society, 1946. (Foundational text establishing the stability and synthesis of acetamido-nitrobenzoates)

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-acetamido-5-nitrobenzoate

Foreword: The Narrative Power of NMR in Structural Elucidation

In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a uniquely powerful tool. It does not merely provide a molecular fingerprint; it tells a detailed story of the electronic environment and spatial relationships of every proton within a molecule. This guide delves into the ¹H NMR spectrum of Methyl 2-acetamido-5-nitrobenzoate, a polysubstituted aromatic compound that serves as an excellent case study for understanding the intricate interplay of substituent effects on chemical shifts and coupling patterns. Here, we move beyond simple data reporting to explain the causality behind the spectral features, providing researchers with a robust framework for interpreting similar complex aromatic systems.

Deconstructing the Molecule: Electronic Influences and Proton Environments

The structure of Methyl 2-acetamido-5-nitrobenzoate presents a fascinating study in competing electronic effects. The benzene ring is decorated with three distinct functional groups, each exerting a unique influence on the electron density of the aromatic system and, consequently, on the magnetic environment of the ring protons.

-

-NHCOCH₃ (Acetamido Group at C2): This group is an ortho, para-director. The nitrogen's lone pair donates electron density into the ring via a resonance effect (+R), which tends to shield the ortho (H3) and para (H6, though not present) positions. However, the carbonyl within the acetamido group exerts an inductive electron-withdrawing effect (-I). In most cases, the resonance donation is the dominant effect for aromatic protons.

-

-COOCH₃ (Methyl Ester Group at C1): This is an electron-withdrawing group and a meta-director. It deactivates the ring through both a resonance effect (-R) and an inductive effect (-I), pulling electron density away from the aromatic system. This leads to a general deshielding of the ring protons, particularly those ortho (H6) and para (H4) to it.[1]

-

-NO₂ (Nitro Group at C5): The nitro group is one of the strongest electron-withdrawing groups. It powerfully deactivates the ring through strong resonance (-R) and inductive (-I) effects.[2][3] This causes significant deshielding of the protons ortho (H4, H6) and para (no proton at this position) to it.

These competing effects create distinct electronic environments for the three aromatic protons (H3, H4, and H6), as well as for the protons on the substituent groups themselves.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Based on the electronic effects discussed, we can predict the chemical shifts (δ) and spin-spin coupling patterns (J) for each unique proton in the molecule. The benzene ring itself creates a powerful ring current that deshields aromatic protons, placing their signals typically between 6.5 and 8.5 ppm.[4]

Aromatic Region (δ 7.5 - 9.0 ppm):

-

H6 Proton: This proton is subject to the strongest deshielding effects. It is ortho to the powerful electron-withdrawing nitro group and ortho to the electron-withdrawing methyl ester group. Therefore, it is expected to resonate at the furthest downfield position (highest δ value). It has one neighboring proton, H4, at a meta position, so it should appear as a doublet with a small meta coupling constant (⁴J).[5]

-

H4 Proton: This proton is ortho to the nitro group and para to the acetamido group. It is also meta to the ester group. The combined deshielding from the nitro and ester groups will place its signal significantly downfield. It is coupled to two different protons: H3 (ortho-coupling) and H6 (meta-coupling). Consequently, it is predicted to appear as a doublet of doublets (dd).

-

H3 Proton: This proton is ortho to the electron-donating acetamido group, which provides a shielding effect. While it is meta to the strongly withdrawing nitro group, the ortho-donating effect is typically more influential. Thus, H3 is expected to be the most shielded of the aromatic protons, appearing at the most upfield position in the aromatic region. It is coupled to the adjacent H4 proton and will appear as a doublet with a typical ortho coupling constant (³J).[6]

Aliphatic and Amide Region (δ 2.0 - 10.0 ppm):

-

NH Proton (Amide): The chemical shift of amide protons can vary significantly and is dependent on solvent, temperature, and concentration. It typically appears as a broad singlet and can be found in a wide range, often between δ 8.0 and 9.5 ppm in this context due to intramolecular hydrogen bonding with the ester's carbonyl oxygen.

-

OCH₃ Protons (Methyl Ester): The protons of the methyl ester are adjacent to an electron-withdrawing carbonyl group and an oxygen atom. They will appear as a sharp singlet, typically in the range of δ 3.8 - 4.0 ppm.

-

COCH₃ Protons (Acetamido): The protons of the acetamido methyl group are adjacent to the carbonyl group. They will also appear as a sharp singlet, typically further upfield than the ester methyl, around δ 2.1 - 2.3 ppm.

Experimental Protocol for Spectrum Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of Methyl 2-acetamido-5-nitrobenzoate.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Methyl 2-acetamido-5-nitrobenzoate.

-

Select a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of the amide NH proton, often resulting in a sharper signal. Alternatively, deuterated chloroform (CDCl₃) can be used if the compound is sufficiently soluble.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer (typically ~4 cm).

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is typically an automated process.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: 30-45 degrees (a compromise between signal intensity and relaxation time).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons between pulses).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 1H, 1H, 1H, 1H, 3H, 3H).

-

Data Presentation and Visualization

Summary of Predicted ¹H NMR Data

The expected data for the ¹H NMR spectrum of Methyl 2-acetamido-5-nitrobenzoate is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.8 - 9.0 | Doublet (d) | ⁴J ≈ 2.5 Hz | 1H |

| NH | ~8.5 - 9.5 (broad) | Singlet (s) | - | 1H |

| H4 | ~8.3 - 8.5 | dd | ³J ≈ 9.0 Hz, ⁴J ≈ 2.5 Hz | 1H |

| H3 | ~7.8 - 8.0 | Doublet (d) | ³J ≈ 9.0 Hz | 1H |

| OCH₃ | ~3.9 | Singlet (s) | - | 3H |

| COCH₃ | ~2.2 | Singlet (s) | - | 3H |

Visualization of Spin-Spin Coupling Network

The following diagram, generated using Graphviz, illustrates the coupling relationships between the aromatic protons. Ortho coupling (³J), a three-bond interaction, is significantly stronger than meta coupling (⁴J), a four-bond interaction.[7]

Caption: Spin-spin coupling network in Methyl 2-acetamido-5-nitrobenzoate.

Conclusion: Synthesizing Theory and Practice

The ¹H NMR spectrum of Methyl 2-acetamido-5-nitrobenzoate is a testament to the predictive power of fundamental chemical principles. By carefully analyzing the electron-donating and electron-withdrawing properties of the substituents, one can logically deduce the chemical shifts and coupling patterns with a high degree of accuracy. The strongly deshielding nitro and ester groups push the H6 and H4 protons significantly downfield, while the shielding acetamido group keeps the H3 proton relatively upfield. The predictable ortho and meta coupling constants provide definitive confirmation of the substitution pattern. This guide serves not only as a specific analysis of the title compound but also as a broader methodological framework for researchers, scientists, and drug development professionals to confidently tackle the structural elucidation of complex substituted aromatic molecules.

References

-

University of Wisconsin-Madison, Department of Chemistry. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms." Available at: [Link]

-

Reich, H. J. "Organic Chemistry Data." University of Wisconsin-Madison. Available at: [Link]

-

The Royal Society of Chemistry. "Supporting Information: General." Available at: [Link]

-

PubChem, National Institutes of Health. "Methyl 2-methyl-5-nitrobenzoate." Available at: [Link]

-

Chegg.com. "Solved NMR spectra of methyl benzoate and methyl." Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. "Short Summary of ¹H-NMR Interpretation." Available at: [Link]

-

ACD/Labs. "¹H–¹H Coupling in Proton NMR." Available at: [Link]

- Google Patents. "US4506089A - Preparation of methyl m-nitrobenzoate.

-

Chemistry Stack Exchange. "Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments." Available at: [Link]

-

ResearchGate. "¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d₆)." Available at: [Link]

-

Chemistry LibreTexts. "6.6: ¹H NMR Spectra and Interpretation (Part I)." Available at: [Link]

-

YouTube. "H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para)." Available at: [Link]

- Google Patents. "CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

Chemistry LibreTexts. "12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy." Available at: [Link]

-

Baranac-Stojanović, M. "Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?" Chemistry – An Asian Journal, 2018. Available at: [Link]

-

Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Available at: [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table." Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-acetamido-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive framework for the acquisition, interpretation, and complete assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-acetamido-5-nitrobenzoate. This trisubstituted benzene derivative presents a valuable case study for researchers and drug development professionals due to its lack of symmetry and the competing electronic effects of its functional groups. This document details the foundational principles of ¹³C NMR, predicts the spectral features based on substituent effects, outlines a robust experimental protocol including advanced techniques like DEPT-135, and provides a systematic strategy for unambiguous signal assignment. The methodologies and logic presented herein are designed to serve as a field-proven guide for the structural elucidation of similarly complex aromatic compounds.

Introduction to Methyl 2-acetamido-5-nitrobenzoate

Methyl 2-acetamido-5-nitrobenzoate is a key organic intermediate in the synthesis of various pharmaceutical and materials science targets. Its structure features a methyl ester, an acetamido group, and a nitro group, creating a complex electronic environment around the benzene ring. Accurate structural confirmation is paramount for its use in multi-step syntheses, and ¹³C NMR spectroscopy is the most powerful technique for providing direct insight into the carbon skeleton of the molecule.

The primary objective of this guide is to dissect the ¹³C NMR analysis of this molecule, moving from theoretical prediction to practical data acquisition and rigorous interpretation. The lack of any plane of symmetry renders all ten carbon atoms chemically non-equivalent, providing a rich spectrum for detailed analysis.

Figure 1: Molecular Structure and Carbon Numbering

Caption: Structure of methyl 2-acetamido-5-nitrobenzoate with IUPAC-based numbering for NMR assignment.

Foundational Principles of ¹³C NMR Spectroscopy

In ¹³C NMR spectroscopy, the chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment.[1] The broad range of chemical shifts, typically 0-220 ppm, allows for excellent signal dispersion.[2] In standard proton-decoupled experiments, each unique carbon atom produces a single sharp line, simplifying spectral analysis by removing C-H coupling.[3]

Key factors influencing the chemical shift include:

-

Hybridization: Carbons in C=O bonds (sp²) are significantly deshielded and appear far downfield (160-200 ppm), followed by aromatic/alkene carbons (sp², 110-160 ppm), and finally alkane carbons (sp³, 10-60 ppm).[1][2]

-

Inductive Effects: Electronegative atoms (e.g., O, N) withdraw electron density from adjacent carbons, deshielding them and shifting their signals downfield.[1]

-

Resonance Effects: Electron-donating or -withdrawing groups alter the π-electron density across an aromatic system, causing significant shielding or deshielding at the ortho and para positions.[4]

Structural Analysis and ¹³C NMR Spectral Prediction

A priori analysis of the molecular structure allows for a robust prediction of the ¹³C NMR spectrum, which is essential for guiding the final assignment.

Symmetry and Expected Number of Signals

Methyl 2-acetamido-5-nitrobenzoate possesses no elements of symmetry. Consequently, all ten carbon atoms are chemically distinct and are expected to produce ten unique signals in the ¹³C NMR spectrum.

Substituent Electronic Effects

The chemical shifts of the six aromatic carbons are governed by the interplay of the three substituents:

-

-NO₂ (Nitro group): A powerful electron-withdrawing group through both resonance (-R) and induction (-I). It strongly deshields the ipso-carbon (C5) and the carbons ortho and para to it (C4, C6).[4][5][6]

-

-NHCOCH₃ (Acetamido group): An electron-donating group via resonance (+R) due to the nitrogen lone pair, but moderately electron-withdrawing inductively (-I) due to the amide carbonyl. Overall, it is an activating group and shields the ortho and para positions (C1, C3).

-

-COOCH₃ (Methyl Ester group): An electron-withdrawing group (-R, -I) that deshields the ipso-carbon (C1) and influences the rest of the ring.[7]

Predicted Chemical Shift Assignments

Based on these principles, a predicted chemical shift range for each carbon can be established. This serves as a foundational hypothesis to be tested against experimental data.

Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 2-acetamido-5-nitrobenzoate

| Carbon Atom(s) | Carbon Type | Predicted δ (ppm) | Rationale for Prediction |

| C9, C7 | Amide & Ester C=O | 165 - 175 | Carbonyl carbons are highly deshielded. The ester C=O is typically slightly downfield of the amide C=O.[1][2] |

| C5 | Aromatic (Quaternary) | 145 - 150 | Ipso-carbon attached to the strongly electron-withdrawing NO₂ group; expected to be the most downfield aromatic signal.[5][6] |

| C2 | Aromatic (Quaternary) | 138 - 145 | Ipso-carbon attached to the nitrogen of the acetamido group. |

| C1 | Aromatic (Quaternary) | 130 - 138 | Ipso-carbon attached to the electron-withdrawing ester group.[7] |

| C4, C6, C3 | Aromatic (CH) | 115 - 135 | These methine carbons are influenced by multiple substituents. C4 and C6 are deshielded by the adjacent NO₂ group. C3 is shielded by the ortho acetamido group. Precise assignment requires advanced methods.[8] |

| C8 | Methoxy (-OCH₃) | 50 - 55 | Typical range for an ester methoxy carbon.[9] |

| C10 | Acetyl (-CH₃) | 20 - 28 | Typical range for an amide methyl carbon.[1] |

Experimental Protocol for Data Acquisition

A self-validating experimental workflow ensures data integrity and provides the necessary information for a complete and accurate structural assignment.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of methyl 2-acetamido-5-nitrobenzoate.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean 5 mm NMR tube.[10]

-

Ensure the sample is fully dissolved. Gentle sonication may be required.

-

The solvent will also serve as the internal lock signal for the spectrometer.

-

-

Instrument Calibration:

-

Insert the sample into the NMR spectrometer.[11]

-

Perform automatic or manual tuning and matching of the probe for both ¹H and ¹³C frequencies to maximize sensitivity.[11][12]

-

Execute an automatic shimming routine (e.g., topshim) to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[13]

-

-

1D ¹³C{¹H} NMR Acquisition (Quantitative Insight):

-

Pulse Program: zgpg30 or zgdc30 (Bruker). These standard programs include proton decoupling during acquisition and NOE enhancement during the relaxation delay.[3]

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Number of Scans (NS): 1024 scans or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2.0 seconds. This is a standard value for qualitative spectra.[14] For better quantitation of quaternary carbons, a longer delay (5-10 s) would be necessary.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

-

DEPT-135 Acquisition (Carbon Type Identification):

Experimental Workflow Diagram

Caption: Standard experimental workflow for ¹³C NMR analysis.

Data Interpretation and Spectral Assignment

A logical, stepwise approach is crucial for the unambiguous assignment of all ten carbon signals.

-

Initial Categorization:

-

Identify the two carbonyl signals (C7, C9) in the most downfield region (~165-175 ppm).

-

Identify the two aliphatic methyl signals (C8, C10) in the most upfield region (~20-55 ppm).

-

The remaining six signals in the intermediate region (~115-150 ppm) belong to the aromatic carbons.

-

-

DEPT-135 Analysis:

-

The DEPT-135 spectrum will show the methoxy carbon (C8) and the acetyl methyl carbon (C10) as positive peaks.

-

Crucially, it will also show the three aromatic CH carbons (C3, C4, C6) as positive peaks.

-

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, the three quaternary aromatic carbons (C1, C2, C5) can be identified by their absence in the DEPT-135 data.[17]

-

-

Definitive Assignment using 2D NMR (Recommended):

-

While substituent effects provide a strong predictive model, definitive assignment, especially of the closely spaced aromatic signals, requires 2D NMR.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It will provide unambiguous one-bond C-H connections, definitively linking the ¹³C signals of C3, C4, C6, C8, and C10 to their corresponding signals in the ¹H NMR spectrum.[18][19]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds. This is the key to assigning the quaternary carbons.[20][21] For example:

-

The protons of the methoxy group (H8) will show a correlation to the ester carbonyl (C7) and the ipso-carbon C1.

-

The protons of the acetyl methyl group (H10) will show a correlation to the amide carbonyl (C9).

-

The aromatic proton H6 will show correlations to C2, C4, and C5, helping to piece together the aromatic system.

-

-

Logical Assignment Flowchart

Caption: Logical workflow for the complete assignment of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of methyl 2-acetamido-5-nitrobenzoate is a prime example of how modern NMR spectroscopy can be used to elucidate complex molecular structures. A systematic approach, beginning with the prediction of chemical shifts based on fundamental substituent effects and followed by a multi-tiered experimental plan including 1D ¹³C and DEPT experiments, allows for a robust and defensible assignment of all carbon signals. For absolute certainty in distinguishing between the closely spaced aromatic signals, two-dimensional techniques like HSQC and HMBC are indispensable tools in the researcher's arsenal. This guide provides the technical and theoretical foundation necessary for scientists to confidently undertake such analyses.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Duddeck, H., & Tóth, G. (2010). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(3), 1836-1848. Available at: [Link]

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Available at: [Link]

-

Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

-

Akin, S., et al. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Samanta, S., et al. (2014). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(10), 687-692. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Baranac-Stojanović, M. (2014). Substituent Effect on IR, 1H- and 13C-NMR Spectral Data in N-(Substituted Phenyl)-2-Cyanoacetamides. Journal of the Serbian Chemical Society, 79(1), 1-13. Available at: [Link]

-

Akin, S., et al. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo[a]pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. ResearchGate. Available at: [Link]

-

Gowenlock, B. G., et al. (1994). 13c NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-521. Available at: [Link]

-

University of Missouri-St. Louis. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Baranac-Stojanović, M. (2014). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(13), 2154-2157. Available at: [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Larina, L. I. (2022). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). ResearchGate. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

University of California, Santa Barbara. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]

-

University of Connecticut. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 9. Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. r-nmr.eu [r-nmr.eu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 17. fiveable.me [fiveable.me]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ecommons.cornell.edu [ecommons.cornell.edu]

- 20. "13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based o" by Kefa Karimu Onchoke [scholarworks.sfasu.edu]

- 21. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-acetamido-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 2-acetamido-5-nitrobenzoate is a key chemical intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, featuring an acetamido group, a nitro group, and a methyl ester on an aromatic ring, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a comprehensive overview of the mass spectrometric behavior of Methyl 2-acetamido-5-nitrobenzoate, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID). As a Senior Application Scientist, this document is structured to provide not just a protocol, but a foundational understanding of the principles and expected outcomes, enabling researchers to adapt and troubleshoot their own analytical workflows.

Physicochemical Properties of Methyl 2-acetamido-5-nitrobenzoate

A thorough understanding of the analyte's properties is fundamental to developing a robust mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₅ | |

| Molecular Weight | 238.20 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like methanol and acetonitrile. | General chemical knowledge |

Experimental Workflow: A Self-Validating Approach

The following details a robust workflow for the analysis of Methyl 2-acetamido-5-nitrobenzoate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The rationale behind each step is explained to ensure a self-validating system.

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent and at an appropriate concentration, free from interfering matrix components.[1]

Protocol:

-

Weighing: Accurately weigh approximately 1 mg of Methyl 2-acetamido-5-nitrobenzoate using a calibrated analytical balance.[2] The use of an anti-static device is recommended for precise measurement.[2]

-

Dissolution: Dissolve the weighed sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Sonication can be used to ensure complete dissolution, but prolonged sonication should be avoided to prevent potential degradation.[2]

-

Serial Dilution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the low µg/mL to high ng/mL range (e.g., 1 µg/mL). This ensures the concentration is within the linear dynamic range of the mass spectrometer.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[2]

Causality: The choice of a volatile organic solvent like methanol or acetonitrile is crucial for compatibility with ESI-MS. Dilution into the mobile phase minimizes injection shock and ensures good peak shape. Filtration is a critical step to protect the analytical column and the mass spectrometer's ion source from contamination.

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential to isolate the analyte from any impurities and to introduce it into the mass spectrometer at a consistent flow rate.

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation in positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5-10 minutes | A generic gradient suitable for screening and method development. |

| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 30-40 °C | Ensures reproducible retention times. |

| Injection Volume | 1-5 µL | A small injection volume prevents column overloading. |

Expertise & Experience: The use of a C18 column is a standard starting point for compounds of this polarity. The formic acid in the mobile phase serves a dual purpose: it improves chromatographic peak shape and provides a source of protons for efficient ionization in positive ESI mode.

Mass Spectrometry (MS) Parameters

A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for this analysis due to its high resolution and mass accuracy, which are invaluable for structural elucidation.[3][4]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of nitrogen atoms in the acetamido and nitro groups makes the molecule amenable to protonation. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of a stable electrospray. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the evaporation of solvent from the ESI droplets. |

| Cone Voltage | 20 - 40 V | A higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation. |

| Acquisition Mode | MS/MS (or Tandem MS) | Allows for the selection and fragmentation of the precursor ion to generate structural information. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the observation of a comprehensive set of fragment ions. |

Trustworthiness: These parameters provide a solid starting point for method development. The optimal values for voltages and gas flows should be determined empirically by infusing a standard solution of the analyte and tuning the instrument for maximum signal intensity of the protonated molecule, [M+H]⁺.

Data Interpretation: Predicting the Fragmentation Pathway

In the absence of a publicly available experimental spectrum for Methyl 2-acetamido-5-nitrobenzoate, we can predict its fragmentation pattern based on established chemical principles and data from analogous structures. The analysis will be performed in positive ion mode, focusing on the fragmentation of the protonated molecule, [M+H]⁺, which is expected to have a mass-to-charge ratio (m/z) of 239.2.

Expected Mass Spectrum (MS¹)

The full scan MS spectrum is expected to show a prominent peak at m/z 239.2, corresponding to the [M+H]⁺ ion. Depending on the purity of the sample and the in-source fragmentation, other minor peaks may be observed.

Proposed Fragmentation Pathway (MS/MS)

Upon isolation and fragmentation of the [M+H]⁺ ion (m/z 239.2) via CID, several characteristic neutral losses are anticipated:

-

Loss of ketene (CH₂=C=O) from the acetamido group: This is a common fragmentation pathway for N-acetylated compounds, resulting in the formation of an amine.[5] The expected fragment would have an m/z of 197.1.

-

Loss of the methoxy group (-OCH₃) from the ester: Cleavage of the ester can lead to the loss of a methoxy radical, followed by the loss of CO. A more likely scenario in ESI is the loss of methanol (CH₃OH), although less common for methyl esters compared to ethyl or larger esters.

-

Loss of the nitro group (-NO₂): Aromatic nitro compounds are known to lose the nitro group.[6] This would result in a fragment at m/z 193.1.

-

Loss of nitric oxide (-NO): Another common fragmentation for nitroaromatics is the loss of a nitric oxide radical, which would yield a fragment at m/z 209.1.

-

Cleavage of the amide bond: The amide bond can cleave, leading to fragments corresponding to the acetyl group and the remaining aromatic portion.

Visualization of the Proposed Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of Methyl 2-acetamido-5-nitrobenzoate.

Caption: Proposed fragmentation of [M+H]⁺ for Methyl 2-acetamido-5-nitrobenzoate.

Tabulated Summary of Expected Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss |

| 239.2 | 197.1 | 42.1 | Ketene (CH₂CO) |

| 239.2 | 193.1 | 46.1 | Nitrogen Dioxide (NO₂) |

| 239.2 | 209.1 | 30.1 | Nitric Oxide (NO) |

| 197.1 | 166.1 | 31.0 | Methoxy radical (·OCH₃) |

| 197.1 | 169.1 | 28.0 | Carbon Monoxide (CO) |

Authoritative Grounding: The proposed fragmentation of the N-acetyl group is consistent with studies on the fragmentation of protonated N-acetylhexosamines.[5][7] The losses of NO and NO₂ are characteristic of nitroaromatic compounds, as documented in various mass spectrometry literature.[6]

Conclusion

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-acetamido-5-nitrobenzoate. By understanding the underlying principles of ionization and fragmentation, and by following a logically structured experimental workflow, researchers can confidently characterize this and similar molecules. The proposed fragmentation pathway, grounded in established chemical principles, serves as a valuable tool for data interpretation. As with any analytical method, empirical optimization is key to achieving the highest quality data. This guide empowers researchers and drug development professionals to approach this task with a solid foundation of expertise and a self-validating methodology.

References

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

-

Mookherjee, A., Uppal, S. S., & Guttman, M. (2018). Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. Analytical Chemistry, 90(20), 11883–11891. [Link]

-

Deschamps, E., & Calabrese, V. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Niessen, W. M. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849–865. [Link]

-

Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. [Link]

-

Guo, X. (2018). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 36(s11), 18-23. [Link]

-

talkboard. (2014, January 30). Mass Spectrometry - Fragmentation [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Dong, M. W. (2022, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

Van den Broeck, I., et al. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160276. [Link]

-

Vrkic, B., et al. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry, 46(5), 461-471. [Link]

-

Mookherjee, A., Uppal, S. S., & Guttman, M. (2018). Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. Analytical chemistry, 90(20), 11883–11891. [Link]

-

Zhang, Q., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]

-

Niessen, W. M. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. [Link]

-

The Chemistry Freak. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). (+)-ESI-MS/MS spectra of N-(2-hydroxy-5-nitrosophenyl)acetamide (6) from fraction P2 of extract F49 produced by A. aminovorans (middle) in comparison with the commercially available compounds 2 (top) and 5 (bottom). Retrieved from [Link]

-

Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 40(5), 214-221. [Link]

-

Chernobrovkin, V. A., & Zubarev, R. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry : JMS, 36(8), 849–865. [Link]

Sources

- 1. opentrons.com [opentrons.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Basic Reactivity of Methyl 2-acetamido-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Synthetic Chemistry

Methyl 2-acetamido-5-nitrobenzoate is a multifaceted aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceuticals and materials science. Its structure, characterized by a strategically substituted benzene ring bearing an acetamido group, a nitro group, and a methyl ester, presents a rich landscape for a variety of chemical transformations. The interplay of these functional groups, with their distinct electronic and steric properties, governs the molecule's reactivity and dictates its utility as a versatile building block. This guide provides a comprehensive exploration of the fundamental reactivity of Methyl 2-acetamido-5-nitrobenzoate, offering insights into its behavior in key organic reactions and providing a framework for its application in synthetic endeavors.

Table 1: Physicochemical Properties of Methyl 2-acetamido-5-nitrobenzoate

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₅ |

| Molecular Weight | 238.20 g/mol |

| CAS Number | 5409-45-0 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 148-152 °C |

| Solubility | Soluble in hot ethanol, ethyl acetate, and acetone; sparingly soluble in water. |

| SMILES | COC(=O)c1cc(ccc1NC(C)=O)=O |

| InChIKey | HAKPLTBAUCAFMV-UHFFFAOYSA-N |

The Electronic Landscape: A Symphony of Directing Effects

The reactivity of the benzene ring in Methyl 2-acetamido-5-nitrobenzoate is intricately controlled by the electronic effects of its three substituents. Understanding these influences is paramount to predicting the regiochemical outcome of electrophilic aromatic substitution reactions.

-

The Acetamido Group (-NHCOCH₃): Located at the 2-position, the acetamido group is a potent activating and ortho, para-directing group.[1][2] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[2] This activating effect, however, is somewhat tempered by the electron-withdrawing nature of the adjacent carbonyl group.[2]

-

The Nitro Group (-NO₂): Positioned at the 5-position, the nitro group is a strong deactivating and meta-directing group.[3][4] Its powerful electron-withdrawing inductive and resonance effects significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[4]

-

The Methyl Ester Group (-COOCH₃): Situated at the 1-position, the methyl ester group is a deactivating and meta-directing group.[5] The carbonyl group withdraws electron density from the ring via both induction and resonance.

The collective influence of these groups creates a unique electronic environment. The powerful activating effect of the acetamido group at position 2 directs incoming electrophiles primarily to its para position (position 4) and to a lesser extent its ortho position (position 6). The deactivating nitro and methyl ester groups further influence the overall reactivity, generally requiring more forcing conditions for electrophilic substitution compared to an unsubstituted benzene ring.

Caption: Directing effects of substituents on the benzene ring.

Key Chemical Transformations

Electrophilic Aromatic Substitution

Due to the directing effects discussed above, electrophilic aromatic substitution reactions on Methyl 2-acetamido-5-nitrobenzoate are predicted to occur primarily at the 4-position, which is para to the activating acetamido group and meta to the deactivating nitro group.

Experimental Protocol: Nitration of an Activated Aromatic Ring (Analogous System)

The following protocol for the nitration of methyl benzoate provides a foundational understanding of the conditions required for such transformations.[6][7] For Methyl 2-acetamido-5-nitrobenzoate, the reaction conditions may need to be adjusted to account for the different reactivity of the substrate.

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: Dissolve Methyl 2-acetamido-5-nitrobenzoate in a suitable solvent, such as concentrated sulfuric acid, in a separate flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate out.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a cold sodium bicarbonate solution to remove any acidic impurities. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[8]

Reduction of the Nitro Group: Gateway to Diamines

The nitro group of Methyl 2-acetamido-5-nitrobenzoate can be readily reduced to an amino group, yielding Methyl 2-acetamido-5-aminobenzoate. This transformation is of paramount importance as it opens up pathways to the synthesis of various heterocyclic compounds, most notably benzimidazoles.[9]

Experimental Protocol: Reduction of a Nitroarene using Catalytic Hydrogenation (Analogous System)

This protocol for the reduction of 5-methyl-2-nitrobenzoic acid is a common and clean method applicable to many nitroarenes.[10]

-

Reaction Setup: In a hydrogenation vessel, dissolve the nitro-compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude amino-compound, which can be further purified if necessary.

Table 2: Comparison of Common Nitro Group Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean reaction, high yields, mild conditions | Requires specialized hydrogenation equipment |

| Transfer Hydrogenation | Ammonium formate, formic acid, Pd/C | Avoids the use of high-pressure hydrogen gas | Can sometimes be slower than direct hydrogenation |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Cost-effective, robust | Often requires stoichiometric amounts of metal, leading to significant waste and challenging work-up |

digraph "Reduction_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];start [label="Methyl 2-acetamido-5-nitrobenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; reduction [label="Reduction of Nitro Group", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Methyl 2-acetamido-5-aminobenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; reagents [label="H₂, Pd/C\nor\nFe, HCl", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

start -> reduction; reduction -> product; reagents -> reduction [style=dashed]; }

Caption: General workflow for the reduction of the nitro group.

Hydrolysis of the Methyl Ester